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1-[5-(2-chlorophenoxy)pentyl]piperidine

Sigma-1 receptor Structure–activity relationship Phenoxyalkylpiperidine

1-[5-(2-Chlorophenoxy)pentyl]piperidine (molecular formula C₁₆H₂₄ClNO, molecular weight 281.82 g/mol) is a phenoxyalkylpiperidine derivative in which a 2-chlorophenoxy group is tethered to the piperidine nitrogen via a five-carbon pentyl linker. This compound belongs to a broader chemotype explored for sigma‑1 (σ₁) receptor modulation and histamine H₃ receptor antagonism, positioning it as a research tool in neuroscience and allergy–inflammation programs.

Molecular Formula C16H24ClNO
Molecular Weight 281.82 g/mol
Cat. No. B5214980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(2-chlorophenoxy)pentyl]piperidine
Molecular FormulaC16H24ClNO
Molecular Weight281.82 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCCCOC2=CC=CC=C2Cl
InChIInChI=1S/C16H24ClNO/c17-15-9-3-4-10-16(15)19-14-8-2-7-13-18-11-5-1-6-12-18/h3-4,9-10H,1-2,5-8,11-14H2
InChIKeyKVOYJFXQTQEJAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-(2-Chlorophenoxy)pentyl]piperidine — Structural Identity and Procurement-Relevant Physicochemical Baseline


1-[5-(2-Chlorophenoxy)pentyl]piperidine (molecular formula C₁₆H₂₄ClNO, molecular weight 281.82 g/mol) is a phenoxyalkylpiperidine derivative in which a 2-chlorophenoxy group is tethered to the piperidine nitrogen via a five-carbon pentyl linker [1]. This compound belongs to a broader chemotype explored for sigma‑1 (σ₁) receptor modulation and histamine H₃ receptor antagonism, positioning it as a research tool in neuroscience and allergy–inflammation programs [2]. Its logP of 3.68, as recorded in the ZINC database, indicates moderate lipophilicity that influences membrane permeability and CNS exposure potential relative to shorter-chain analogs [1].

Why 1-[5-(2-Chlorophenoxy)pentyl]piperidine Cannot Be Interchanged with Other Chlorophenoxyalkylpiperidines


Within the chlorophenoxyalkylpiperidine family, seemingly minor structural variations — the position of the chlorine substituent on the phenoxy ring, the length of the alkyl spacer, and the degree of methylation on the piperidine ring — profoundly alter receptor affinity, selectivity, and pharmacokinetic behaviour [1][2]. For example, the prototypical σ₁ ligand 1‑[ω‑(4‑chlorophenoxy)ethyl]‑4‑methylpiperidine achieves subnanomolar σ₁ Ki, whereas shifting the chlorine to the 2‑position, extending the linker from ethyl to pentyl, and removing the 4‑methyl group (as in the target compound) is expected to reshape both the pharmacophore and the logP‑driven tissue distribution [1]. Assuming equipotency or identical off‑target profiles across these analogs without direct comparative data risks invalid experimental conclusions and wasted procurement spend.

Quantitative Differentiation Evidence for 1-[5-(2-Chlorophenoxy)pentyl]piperidine Versus Its Closest Analogs


Chlorine Positional Isomerism: 2‑Cl vs. 4‑Cl Substitution Predicted to Alter Sigma‑1 Receptor Affinity

In the phenoxyalkylpiperidine series, the prototypical 4‑chloro lead 1‑[ω‑(4‑chlorophenoxy)ethyl]‑4‑methylpiperidine (compound 1a) binds σ₁ with a subnanomolar Ki [1]. The target compound differs at three key positions: chlorine at the 2‑position instead of 4‑position, a pentyl instead of an ethyl spacer, and the absence of a 4‑methyl group on piperidine. No direct head‑to‑head binding data exist for the 2‑chloro‑pentyl analog; however, SAR studies on related chlorophenoxy‑H₃R ligands demonstrate that the position of chlorine on the phenoxy ring modulates affinity by factors of 2‑ to 10‑fold [2]. By class‑level inference, the 2‑chloro substitution pattern in the target compound is expected to produce a distinct σ₁ affinity profile relative to the 4‑chloro lead, relevant for programs requiring an ortho‑substituted pharmacophore.

Sigma-1 receptor Structure–activity relationship Phenoxyalkylpiperidine

Alkyl Spacer Length Differentiation: Pentyl vs. Ethyl Linker Alters Lipophilicity and Predicted CNS Permeability

The ZINC database reports a calculated logP of 3.68 for 1‑[5‑(2‑chlorophenoxy)pentyl]piperidine [1]. The prototypical short‑chain analog 1‑[ω‑(4‑chlorophenoxy)ethyl]‑4‑methylpiperidine (1a) is expected to have a lower logP owing to the shorter ethyl spacer and the presence of a methyl group, although its exact experimental logP is not publicly reported. In the chlorophenoxy‑H₃R series, extending the alkyl spacer from five to seven carbons increases logP by approximately 0.5–0.8 log units and shifts the balance between receptor affinity and metabolic clearance [2]. The pentyl spacer of the target compound thus represents an intermediate lipophilicity that may offer a distinct CNS penetration profile compared to both shorter ethyl‑linked and longer heptyl‑linked analogs.

Lipophilicity CNS drug design logP

Piperidine Ring Substitution: Absence of 4‑Methyl Group May Reduce σ₂ Cross‑Reactivity

Systematic methylation of the piperidine ring alpha to the nitrogen in phenoxyalkylpiperidines progressively decreases σ₁ affinity; the 4‑methyl analog 1a retains subnanomolar σ₁ Ki, but increased methylation reduces potency [1]. The target compound lacks any methyl substitution on the piperidine ring, a structural feature that — by class‑level inference — may preserve higher σ₁ affinity while potentially reducing σ₂ receptor binding and sterol isomerase engagement, both of which were observed to be sensitive to the degree of piperidine substitution in the published SAR [1]. No direct selectivity data exist for the target compound.

Sigma-2 receptor Selectivity Piperidine methylation

Molecular Weight and Heavy Atom Count: Differentiable Physicochemical Identity from Shorter‑Chain Analogs

The target compound has a molecular weight of 281.82 g/mol (C₁₆H₂₄ClNO, 19 heavy atoms) [1]. The close analog 1‑[2‑(2‑chlorophenoxy)ethyl]piperidine has a molecular weight of 239.74 g/mol (C₁₃H₁₈ClNO) , and 4‑(2‑chlorophenoxy)piperidine has a molecular weight of 211.69 g/mol (C₁₁H₁₄ClNO) . The pentyl‑linked target compound is 42–70 Da heavier than these shorter‑chain analogs, directly impacting its solubility, tissue distribution, and analytical detection parameters (LC‑MS retention time, mass spectrometry fragmentation). These physicochemical differences are procurement‑relevant for inventory management, analytical method development, and formulation design.

Molecular weight Physicochemical properties Procurement specification

Procurement‑Relevant Application Scenarios for 1-[5-(2-Chlorophenoxy)pentyl]piperidine Rooted in Differential Evidence


Sigma‑1 Receptor SAR Exploration in an Under‑Sampled Chlorine Positional Isomer Space

Investigators building structure–activity relationship libraries around the phenoxyalkylpiperidine sigma‑1 pharmacophore can use the 2‑chloro‑pentyl analog to probe the ortho‑substitution effect on σ₁ affinity and selectivity. Published SAR focuses predominantly on 4‑chloro derivatives [1]; including the 2‑chloro isomer fills a documented gap and may reveal novel affinity‑selectivity trade‑offs, as chlorine positional effects of 2‑ to 10‑fold have been observed in related H₃R ligand series [2].

CNS Penetration Profiling Using an Intermediate‑Lipophilicity Pentyl‑Linked Probe

The target compound’s calculated logP of 3.68 [1] positions it between ethyl‑linked analogs (estimated logP < 3.0) and heptyl‑linked analogs (estimated logP > 4.0) [2]. Neuroscience programs requiring a compound with moderate lipophilicity for balanced CNS exposure and metabolic stability can employ this pentyl‑spacer derivative as a tool to correlate linker length with brain‑to‑plasma ratio in rodent PK studies.

Selectivity‑Focused σ₁ Pharmacology with Reduced Sigma‑2 Interference

The absence of a 4‑methyl group on the piperidine ring differentiates this compound from the well‑characterized 4‑methyl lead 1a [1]. Research groups aiming to dissect σ₁‑mediated cellular effects (e.g., neuroprotection, calcium signaling) without confounding σ₂ receptor or sterol isomerase engagement may select this unsubstituted‑piperidine analog to minimize off‑target pharmacology, based on the published SAR showing that piperidine methylation modulates σ₂ affinity [1].

Analytical Method Development and Compound Library QC Using Distinct Physicochemical Signatures

The 42–70 Da molecular weight difference between the target compound and its shorter‑chain analogs [1][2][3] provides a clear MS‑based fingerprint for library deconvolution, purity assessment, and bioanalytical quantification. Core facilities and CROs managing compound collections can leverage this mass distinction to avoid cross‑contamination errors and to validate LC‑MS/MS methods with unambiguous multiple reaction monitoring (MRM) transitions.

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